molecular formula C19H22BrNO B6299923 N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline CAS No. 850200-37-2

N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline

Cat. No.: B6299923
CAS No.: 850200-37-2
M. Wt: 360.3 g/mol
InChI Key: WKWSJSGCSZEOEU-UHFFFAOYSA-N
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Description

N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline is a complex organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline typically involves the condensation reaction between 3-tert-butylsalicylaldehyde and 4-bromo-2,6-dimethylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the synthesis of advanced materials and polymers, contributing to the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline exerts its effects is primarily through its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-Butylsalicylidene)-2,6-dimethylaniline
  • N-(3-tert-Butylsalicylidene)-4-chloro-2,6-dimethylaniline
  • N-(3-tert-Butylsalicylidene)-2,3,4,5,6-pentafluoroaniline

Uniqueness

N-(3-tert-Butylsalicylidene)-4-bromo-2,6-dimethylaniline is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for the synthesis of a wide range of derivatives. Additionally, the tert-butyl group enhances the compound’s stability and lipophilicity, making it suitable for applications in both organic synthesis and biological research.

Properties

IUPAC Name

2-[(4-bromo-2,6-dimethylphenyl)iminomethyl]-6-tert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO/c1-12-9-15(20)10-13(2)17(12)21-11-14-7-6-8-16(18(14)22)19(3,4)5/h6-11,22H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWSJSGCSZEOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=CC2=C(C(=CC=C2)C(C)(C)C)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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